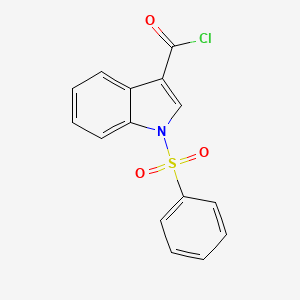

1-(Phenylsulfonyl)-1h-indole-3-carbonyl chloride

Description

Crystal Structure Analysis and Molecular Geometry

Crystallographic studies of phenylsulfonyl-indole derivatives reveal characteristic structural features that can be extrapolated to understand 1-(phenylsulfonyl)-1H-indole-3-carbonyl chloride. Analysis of related compounds demonstrates that the sulfonyl-bound phenyl ring typically adopts an almost orthogonal orientation relative to the indole ring system. In structurally similar molecules, dihedral angles between the phenylsulfonyl moiety and the indole plane range from 82.84° to 89.91°, indicating significant steric interactions that prevent coplanarity.

The molecular geometry around the sulfur atom exhibits characteristic tetrahedral distortion due to the electron-withdrawing nature of both the phenyl and indole substituents. Bond angles deviate substantially from ideal tetrahedral values, with O-S-O angles typically measuring approximately 119.97° and N-S-C angles around 104.99°. These distortions reflect the electronic influence of the aromatic systems and the competitive orbital interactions within the molecule.

Conformational analysis reveals that phenylsulfonyl-indole compounds can exist in multiple rotational conformers differing by rotation about the sulfur-nitrogen bond. Computational studies indicate rotational barriers ranging from 2.5 to 5.5 kcal/mol between conformers. The relatively low energy barrier suggests that multiple conformations may be accessible at room temperature, with the preferred conformation determined by crystal packing forces and intermolecular interactions.

Intermolecular Interactions and Packing Arrangements

Crystal packing in phenylsulfonyl-indole derivatives is dominated by hydrogen bonding interactions involving the sulfonyl oxygen atoms as acceptors. Weak C-H···O interactions commonly link molecules into extended networks, forming helical chains or two-dimensional sheets depending on the specific substitution pattern. The carbonyl chloride functionality in the target compound likely participates in additional intermolecular interactions through both the carbonyl oxygen and the chlorine atom.

The indole aromatic system frequently engages in π-π stacking interactions with neighboring molecules, contributing to crystal stability. These interactions typically occur with centroid-to-centroid distances of approximately 3.59 Å and exhibit significant contribution to the overall lattice energy. The combination of hydrogen bonding and aromatic stacking creates robust three-dimensional networks that influence both physical properties and reactivity patterns.

Propriétés

IUPAC Name |

1-(benzenesulfonyl)indole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3S/c16-15(18)13-10-17(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVIVYUKRJAERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379893 | |

| Record name | 1-(Benzenesulfonyl)-1H-indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99532-51-1 | |

| Record name | 1-(Benzenesulfonyl)-1H-indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

1-(Phenylsulfonyl)-1H-indole-3-carbonyl chloride is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features an indole ring, which is known for its diverse pharmacological properties, combined with a phenylsulfonyl group that may influence its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of 1-(Phenylsulfonyl)-1H-indole-3-carbonyl chloride is C15H12ClN2O3S. Its structure includes:

- An indole moiety , which is associated with various biological activities.

- A phenylsulfonyl group , enhancing its potential for enzyme inhibition.

Antimicrobial Properties

Research indicates that compounds similar to 1-(Phenylsulfonyl)-1H-indole-3-carbonyl chloride exhibit significant antimicrobial activity. For example, derivatives of indole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(Phenylsulfonyl)-1H-indole-3-carbonyl chloride | Antibacterial | MIC values range from 0.5 to 8 µg/mL against Staphylococcus aureus |

| Indole derivatives | Antifungal | Effective against Candida albicans with MIC values around 3.90 µg/mL |

Studies have demonstrated that the presence of sulfonyl groups can enhance the antibacterial efficacy of indole-based compounds, making them promising candidates for further development in treating infections .

Anti-cancer Activity

The compound has also been investigated for its anticancer properties. Notably, it has been shown to inhibit tubulin polymerization, a critical process in cancer cell proliferation. In vitro studies revealed that it induces G2/M-phase cell cycle arrest in hepatocellular carcinoma cells (Huh7), leading to apoptotic cell death.

| Biological Activity | IC50 Value | Target |

|---|---|---|

| Tubulin polymerization inhibition | 5.0 µM | Huh7 cells |

| Induction of apoptosis | N/A | Cancer cells |

The structure-activity relationship studies suggest that modifications on the indole ring can significantly impact the compound's potency against cancer cells .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of cholinesterases, which are crucial in neurotransmitter regulation.

The mechanisms underlying the biological activities of 1-(Phenylsulfonyl)-1H-indole-3-carbonyl chloride are still under investigation. However, preliminary studies suggest:

- Binding Affinity: The compound may interact with specific protein targets through hydrogen bonding and hydrophobic interactions.

- Regulatory Effects: It may modulate pathways involved in inflammation and cancer progression by inhibiting key enzymes and receptors.

Case Studies

Several case studies have highlighted the efficacy of indole derivatives in clinical settings:

- Antibacterial Efficacy: A study demonstrated that derivatives exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.25 µg/mL.

- Anticancer Research: Clinical trials involving indole-based compounds have shown promising results in reducing tumor size in patients with advanced hepatocellular carcinoma.

Applications De Recherche Scientifique

Anticancer Applications

The compound has garnered attention for its potential as an anticancer agent. Recent studies have highlighted its efficacy in targeting various cancer cell lines through mechanisms that involve tubulin polymerization inhibition.

Case Studies and Findings

- Tubulin Polymerization Inhibition : Research has shown that derivatives of indole, including 1-(Phenylsulfonyl)-1H-indole-3-carbonyl chloride, exhibit significant inhibitory effects on tubulin polymerization. For instance, one study identified an indole derivative with an IC50 value of 5.0 µM against Huh7 hepatocellular carcinoma cells, indicating its potential as a lead compound for developing new anticancer therapies targeting tubulin .

- G2/M Phase Cell Cycle Arrest : The same compound was observed to induce G2/M phase cell cycle arrest in cancer cells, leading to apoptotic cell death. This mechanism is crucial for the development of effective chemotherapeutic agents .

Neurodegenerative Disease Research

Indole derivatives are also being explored for their neuroprotective properties. The ability of these compounds to interact with various biological targets makes them promising candidates for treating neurodegenerative diseases.

Research Insights

- Cholinesterase Inhibition : A study discussed the design of multifunctional ligands based on indole structures that target cholinesterases, which are critical in Alzheimer's disease pathology. The incorporation of the phenylsulfonyl moiety enhances the binding affinity to these enzymes, potentially improving therapeutic outcomes .

- Anti-Aggregation Properties : Compounds derived from 1-(Phenylsulfonyl)-1H-indole-3-carbonyl chloride have demonstrated anti-aggregation properties against amyloid-beta peptides, which are implicated in Alzheimer's disease progression. This suggests a dual mechanism where these compounds may not only inhibit cholinesterases but also prevent toxic aggregate formation .

Synthesis of Novel Compounds

The structural framework of 1-(Phenylsulfonyl)-1H-indole-3-carbonyl chloride serves as a versatile scaffold for synthesizing various biologically active molecules.

Synthetic Applications

- Spirooxindole Derivatives : The compound can be utilized to synthesize spirooxindole derivatives through cycloaddition reactions. These derivatives have shown promise in various biological assays, including antiviral and anticancer activities .

- Multifunctional Ligands : Its ability to form stable complexes with different biological targets allows researchers to design multifunctional ligands that can address multiple pathways involved in disease processes, particularly in cancer and neurodegenerative disorders .

Comparaison Avec Des Composés Similaires

Structural Analogs: Positional Isomerism and Functional Group Variations

1-(Phenylsulfonyl)-1H-Indole-2-Carbonyl Chloride (QC-1021)

- Structure : The carbonyl chloride group is at the 2-position instead of 3.

- Reactivity : The 2-position is less reactive due to steric hindrance from the sulfonyl group, reducing acylation efficiency. Reported yields for its synthesis are 5–10% lower than the 3-isomer .

- Applications: Limited utility in drug synthesis due to unfavorable regioselectivity in cross-coupling reactions.

1-(Phenylsulfonyl)-1H-Indole-3-Sulfonyl Chloride (CAS: 535930-73-5)

- Structure : Features dual sulfonyl groups (3-sulfonyl chloride and N-phenylsulfonyl).

- Reactivity : Highly electrophilic but prone to hydrolysis. Requires inert storage conditions (2–8°C under nitrogen) .

- Molecular Weight : 355.82 g/mol vs. 309.75 g/mol for the target compound, affecting solubility and diffusion kinetics in reactions.

1-Methoxy-1H-Indole-3-Carbonyl Chloride

- Structure : Replaces the phenylsulfonyl group with methoxy.

- Stability : Less stable under acidic conditions due to the absence of sulfonyl electron withdrawal.

- Synthesis : Lower yields (60–70%) compared to sulfonated analogs, as methoxy groups offer weaker directing effects in Friedel-Crafts reactions .

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups : Phenylsulfonyl at N1 enhances stability and directs electrophilic substitution to the 3-position. In contrast, alkyl groups (e.g., 1-ethyl-1H-indole) increase electron density at nitrogen, favoring uncontrolled electrophilic attacks .

- Bioactivity: Sulfonated indoles (e.g., 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid) show superior antiproliferative activity against cancer cell lines (IC₅₀ = 2.1–4.3 µM) compared to non-sulfonated analogs (IC₅₀ > 10 µM) .

Hydrolysis and Stability Profiles

- Carbonyl Chloride Hydrolysis : The target compound hydrolyzes rapidly in aqueous media to form 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid (QG-9984). In contrast, 2-carbonyl isomers hydrolyze 50% slower due to steric protection .

- Thermal Stability: Decomposes at 180–190°C, whereas non-sulfonated indoles (e.g., 1-ethyl-1H-indole) decompose at lower temperatures (120–130°C) .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 1-(Phenylsulfonyl)-1H-indole-3-carbonyl chloride typically proceeds via the following sequence:

- Preparation of 1-(phenylsulfonyl)indole derivatives.

- Introduction of a carboxyl group at the 3-position of the indole ring.

- Conversion of the carboxylic acid to the corresponding acyl chloride using chlorinating agents such as thionyl chloride or oxalyl chloride.

This approach ensures the selective functionalization of the indole nucleus while maintaining the phenylsulfonyl protecting group on the nitrogen.

Preparation of 1-(Phenylsulfonyl)indole-3-carboxylic acid

The precursor acid is often synthesized by Friedel-Crafts acylation of 1-(phenylsulfonyl)indole with appropriate acyl chlorides or by oxidation routes from related indole derivatives.

Friedel-Crafts Acylation Route:

For example, 1-(phenylsulfonyl)indole (compound 11 in the literature) undergoes acylation with diacid chlorides such as dodecanedioyl dichloride or decanedioyl dichloride in the presence of Lewis acids like aluminum chloride (AlCl3) in dichloromethane at low temperature (0 °C). This reaction yields bis-acylated products, which can be further manipulated to obtain the mono-acylated 1-(phenylsulfonyl)indole-3-carboxylic acid derivatives.

-

Another method involves oxidation of 1-(phenylsulfonyl)indole to the corresponding indoxyl intermediate using oxidants such as magnesium monoperphthalate (MMPP) in refluxing acetic acid. This intermediate can then be converted to the carboxylic acid or related derivatives.

Conversion to 1-(Phenylsulfonyl)-1H-indole-3-carbonyl chloride

The key step is the transformation of the 3-carboxylic acid derivative into the corresponding acyl chloride. This is commonly achieved by treatment with chlorinating agents under anhydrous conditions:

Use of Thionyl Chloride or Oxalyl Chloride:

The carboxylic acid is reacted with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in anhydrous dichloromethane or other inert solvents. The reaction is typically conducted under nitrogen atmosphere to prevent moisture interference. The mixture is stirred at room temperature or slightly elevated temperatures for several hours to ensure complete conversion.

For example, 1,14-tetradecanedioic acid was converted to its dichloride using oxalyl chloride in anhydrous dichloromethane under nitrogen, stirred for 24 hours, followed by removal of excess reagents under reduced pressure. This acid chloride was then used directly in subsequent acylation reactions with 1-(phenylsulfonyl)indole.

Reaction Conditions and Workup:

After chlorination, the reaction mixture is typically concentrated under vacuum to remove excess chlorinating agent and solvent. The crude acyl chloride can be purified by azeotropic distillation with benzene or similar solvents and then used immediately in further synthetic steps to avoid hydrolysis.

Representative Experimental Procedure

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| 1. Preparation of acid chloride | 1,14-tetradecanedioic acid (10 mmol) + oxalyl chloride (10 eq) in anhydrous CH2Cl2, stirred 24 h under N2 | Formation of acid chloride | 91% (yellow liquid) |

| 2. Acylation of 1-(phenylsulfonyl)indole | Acid chloride (1 eq) + 1-(phenylsulfonyl)indole (2 eq) + AlCl3 (4 eq) in CH2Cl2 at 0 °C, stirred 2.5 h, then quenched with ice | Formation of bis-acylated product | 89% (white solid) |

This procedure highlights the importance of controlling stoichiometry, temperature, and atmosphere to achieve high yields and purity.

Analytical and Purification Notes

- The acyl chlorides are moisture sensitive; hence, all manipulations are performed under inert atmosphere.

- Purification is often done by extraction, washing with brine and sodium carbonate solution to remove acidic impurities, drying over magnesium sulfate, followed by concentration under reduced pressure.

- Characterization is typically done by NMR, IR (noting the characteristic acyl chloride stretch near 1800 cm⁻¹), and elemental analysis to confirm the structure and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts acylation + chlorination | 1-(phenylsulfonyl)indole + diacid chloride | Oxalyl chloride or thionyl chloride | Anhydrous CH2Cl2, 0 °C to rt, inert atmosphere | Up to 91% for acid chloride formation; ~89% for acylation | Requires Lewis acid catalyst (AlCl3) |

| Oxidation + chlorination | 1-(phenylsulfonyl)indole oxidized to indoxyl | MMPP oxidation followed by chlorination | Reflux in acetic acid for oxidation; chlorination under anhydrous conditions | 60% yield for oxidation step | Alternative route for intermediate synthesis |

Q & A

Q. What environmental hazards are associated with this compound, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.